5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine
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Overview
Description
5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with methoxybenzoyl, oxime, and methylphenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine typically involves multiple steps, starting with the preparation of the pyridine core. The key steps include:
Formation of the Pyridine Core: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Methoxybenzoyl Group: This step involves the acylation of the pyridine ring using 3-methoxybenzoyl chloride in the presence of a base like pyridine or triethylamine.
Formation of the Oxime Group: The oxime group is introduced by reacting the methoxybenzoyl-substituted pyridine with hydroxylamine hydrochloride under basic conditions.
Attachment of the Methylphenylsulfanyl Group: This is typically achieved through a nucleophilic substitution reaction, where the pyridine ring is treated with 4-methylphenylsulfanyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives of the pyridine ring.
Scientific Research Applications
5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-chlorophenyl)sulfanyl]pyridine
- 5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-fluorophenyl)sulfanyl]pyridine
- 5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-bromophenyl)sulfanyl]pyridine
Uniqueness
The uniqueness of 5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[(E)-[6-(4-methylphenyl)sulfanylpyridin-3-yl]methylideneamino] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-15-6-9-19(10-7-15)27-20-11-8-16(13-22-20)14-23-26-21(24)17-4-3-5-18(12-17)25-2/h3-14H,1-2H3/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQSKYFHLOAUCD-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=C(C=C2)C=NOC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC=C(C=C2)/C=N/OC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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